3-(3,4-Dimethylphenyl)prop-2-en-1-ol
Description
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-5-6-11(4-3-7-12)8-10(9)2/h3-6,8,12H,7H2,1-2H3/b4-3+ |
InChI Key |
HVSPHGVXDMITFJ-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/CO)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)prop-2-en-1-ol typically involves the reaction of 3,4-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to the corresponding alcohol or alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)prop-2-en-1-al (aldehyde) or 3-(3,4-Dimethylphenyl)prop-2-enoic acid (carboxylic acid).
Reduction: 3-(3,4-Dimethylphenyl)propan-1-ol (alcohol) or 3-(3,4-Dimethylphenyl)propane (alkane).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,4-Dimethylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .
Comparison with Similar Compounds
(a) 3-(3,4-Dimethoxyphenyl)propan-1-ol (CAS 3929-47-3)
- Substituents : Methoxy groups at the 3- and 4-positions.
- Molecular Formula : C₁₁H₁₆O₃; Molecular Weight : 196.24 g/mol.
- This compound is commercially available with 97% purity, indicating its utility in synthesis .
(b) 3-(4-Fluorophenyl)prop-2-en-1-ol (3d)
- Substituents : Fluorine at the 4-position.
- Synthesis : Prepared via reaction of tetrahydrofuran derivatives with 1-chloro-4-ethynylbenzene, yielding 84% isolated product after chromatography.
(c) 2-Propen-1-ol, 3-(3,4-dimethoxyphenyl)-2-nitro-, (2E) (CAS 915161-59-0)
- Substituents : Nitro and methoxy groups.
- Molecular Formula: C₁₁H₁₃NO₅; Molecular Weight: 239.23 g/mol.
- Impact : The nitro group introduces strong electron-withdrawing effects, likely reducing stability and increasing susceptibility to reduction or nucleophilic attack .
Physicochemical Properties
Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups: Methyl and methoxy groups (electron donors) increase aromatic ring stability but may reduce electrophilic substitution rates. Fluorine and nitro groups (electron withdrawers) enhance reactivity toward nucleophiles but may decrease thermal stability .
- Synthetic Accessibility :
Research Tools and Methodologies
- Structural Analysis : Programs like SHELX and OLEX2 are widely used for crystallographic refinement and structure solution, critical for characterizing these compounds .
- Custom Synthesis : Companies like Hairui Chemical offer tailored synthesis services for structurally complex derivatives, enabling rapid exploration of structure-activity relationships .
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-Dimethylphenyl)prop-2-en-1-ol, and how can reaction yields be improved?
The synthesis of this compound can be optimized using methodologies derived from structurally related allylic alcohols. For example:
- Claisen-Schmidt Condensation : Reacting 3,4-dimethylbenzaldehyde with acetaldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated aldehyde, followed by selective reduction using NaBH₄ or LiAlH₄ to yield the allylic alcohol .
- Grignard Addition : Employing 3,4-dimethylphenylmagnesium bromide with acrolein oxide, followed by acid workup to isolate the product .
Q. Key Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Claisen-Schmidt | NaOH/EtOH, NaBH₄ reduction | 65–75 | 92–96 |
| Grignard Addition | 3,4-Dimethylphenyl-MgBr, THF | 55–65 | 88–94 |
Q. How can the purity and structural integrity of this compound be validated?
Analytical characterization should include:
- NMR Spectroscopy : Confirm the allylic alcohol structure via ¹H NMR (δ 5.8–6.5 ppm for vinyl protons, δ 4.2–4.5 ppm for -CH₂OH) and ¹³C NMR (δ 120–140 ppm for aromatic/vinyl carbons) .
- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular weight (M⁺ = 176.26 g/mol) and detect impurities .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
Q. What solvents are suitable for dissolving this compound in biological assays?
The compound exhibits moderate polarity due to the hydroxyl and aromatic groups. Recommended solvents include:
- DMSO : For stock solutions in cell-based assays (≤1% v/v to avoid cytotoxicity).
- Ethanol/Methanol : For spectroscopic studies or kinetic experiments.
- Aqueous Buffers : Use with surfactants (e.g., Tween-80) for solubility enhancement in physiological conditions .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation of this compound, and how do substituents influence reactivity?
The allylic alcohol undergoes oxidation via two pathways:
- Ketone Formation : Catalyzed by MnO₂ or PCC in dichloromethane, yielding 3-(3,4-Dimethylphenyl)prop-2-en-1-one.
- Epoxidation : Using mCPBA in CH₂Cl₂ to form an epoxide intermediate, useful for further functionalization .
Q. Substituent Effects :
- Electron-donating methyl groups on the aryl ring stabilize the transition state, accelerating oxidation rates compared to unsubstituted analogs .
Q. Table 2: Oxidation Outcomes
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| MnO₂ | Allylic ketone | 70–80 |
| mCPBA | Epoxide | 50–60 |
Q. How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?
X-ray crystallography (using SHELXL ) reveals intermolecular hydrogen bonds between the hydroxyl group and adjacent aromatic π-systems or solvent molecules. Graph set analysis (e.g., Etter’s rules ) can classify motifs like D₁¹ (single donor-acceptor) or C₂² (cyclic dimers), influencing crystal packing and stability.
Q. Key Findings :
- Methyl groups sterically hinder close packing, leading to lower melting points compared to halogenated analogs .
Q. What methodologies are effective for studying the compound’s interaction with enzymes like cytochrome P450?
- Docking Simulations : Use AutoDock Vina to model binding poses in the enzyme’s active site, prioritizing hydrophobic interactions with the aryl ring .
- In Vitro Assays : Monitor metabolite formation via LC-MS after incubation with recombinant CYP450 isoforms (e.g., CYP3A4) .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) using fluorogenic substrates .
Q. How does structural modification of this compound impact its antimicrobial activity?
SAR studies on analogs (e.g., 3,4-Dimethoxycinnamyl alcohol ) suggest:
- Increased Lipophilicity : Methyl or methoxy substituents enhance membrane penetration in Gram-positive bacteria.
- Hydroxyl Group : Critical for hydrogen bonding to bacterial targets (e.g., penicillin-binding proteins).
Q. Table 3: Bioactivity of Structural Analogs
| Compound | MIC (μg/mL) vs. S. aureus | Cytotoxicity (IC₅₀, μM) |
|---|---|---|
| This compound | 12.5–25 | >100 |
| 3,4-Dimethoxycinnamyl alcohol | 6.25–12.5 | 45–60 |
Q. What experimental approaches can elucidate the compound’s cytotoxicity mechanisms in cancer cells?
Q. How can enantiomeric resolution of this compound be achieved for chiral studies?
Q. What computational tools are suitable for predicting the compound’s environmental fate and biodegradation?
- EPI Suite : Estimate biodegradability (BIOWIN model) and ecotoxicity (ECOSAR) .
- DFT Calculations : Analyze reaction pathways for hydroxyl radical attack in aqueous environments .
Notes
- References are based on methodologies from structurally related compounds due to limited direct data on this compound.
- Experimental protocols should be validated with controls and replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
